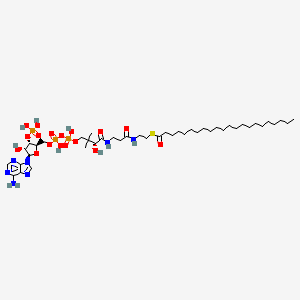
2,5-Dichloro-4'-biphenylol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorinated biphenyls, including compounds similar to 2,5-Dichloro-4'-biphenylol, typically involves coupling reactions and halogenation processes. For instance, a synthetic scheme for chlorinated biphenyl catechols, related to the synthesis of 2,5-Dichloro-4'-biphenylol, has been described using dimethyl catechol ethers coupled to dichloroaniline via the Cadogan reaction, followed by demethylation (Lin et al., 2004).
Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-4'-biphenylol and related compounds exhibits significant intramolecular and intermolecular interactions. For example, 2,3-Dichloro-3',4'-dihydroxybiphenyl, a structurally similar compound, shows intramolecular O-H···O hydrogen bonding and π-π stacking interactions between chlorinated benzene rings (Dhakal et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of 2,5-Dichloro-4'-biphenylol is influenced by its chlorinated biphenyl structure, which undergoes various biochemical transformations. Polychlorinated biphenyls (PCBs) and their derivatives, including 2,5-Dichloro-4'-biphenylol, can participate in reactions such as oxidation and coupling under specific conditions, leading to the formation of more complex biphenyl derivatives (Safe, 1984).
Physical Properties Analysis
The physical properties of chlorinated biphenyls are characterized by their crystalline structure, phase transitions, and interactions within the crystal lattice. The structure and phase behavior of these compounds are influenced by their chlorine substitution patterns and molecular interactions (Bator et al., 2011).
Chemical Properties Analysis
2,5-Dichloro-4'-biphenylol and related chlorinated biphenyl compounds exhibit diverse chemical properties, including reactivity towards photochemical and catalytic transformations. These properties are crucial for understanding the environmental fate and biological effects of chlorinated biphenyls (Zhang and Hua, 2000).
Applications De Recherche Scientifique
Metabolism Study in Human Microsomes
A study by Schnellmann et al. (1984) explored the metabolism of 4,4'-dichlorobiphenyl (4-DCB), a closely related compound to 2,5-Dichloro-4'-biphenylol, in human hepatic microsomes. This research highlighted the metabolism process of polychlorinated biphenyls (PCBs) and identified six metabolites, including compounds similar to 2,5-Dichloro-4'-biphenylol. This study is significant in understanding how human bodies metabolize similar PCB compounds (Schnellmann, Volp, Putnam, & Sipes, 1984).
Antiestrogenic Activity in Human Serum
Moore et al. (1997) synthesized and analyzed several hydroxylated polychlorinated biphenyls (PCBs) found in human serum, including compounds structurally related to 2,5-Dichloro-4'-biphenylol. The study focused on their binding to estrogen receptors and potential antiestrogenic effects. This research provides insights into the interactions of these compounds with human hormonal systems (Moore, Mustain, Daniel, Chen, Safe, Zacharewski, Gillesby, Joyeux, & Balaguer, 1997).
Decomposition Mechanisms in the Environment
The study by Zhang and Hua (2000) investigated the sonolytic destruction of aqueous polychlorinated biphenyls (PCBs), which is relevant to understanding the environmental breakdown of compounds like 2,5-Dichloro-4'-biphenylol. The research provided insight into the decomposition mechanisms and rates, crucial for environmental remediation strategies (Zhang & Hua, 2000).
Molecular Structure Analysis
Dhakal, Parkin, and Lehmler (2019) conducted a study on 2,3-Dichloro-3',4'-dihydroxybiphenyl, a compound similar to 2,5-Dichloro-4'-biphenylol. They focused on the molecular structure, including intramolecular hydrogen bonding and π-π stacking interactions. This type of research is essential for understanding the physical and chemical properties of such compounds (Dhakal, Parkin, & Lehmler, 2019).
Propriétés
IUPAC Name |
4-(2,5-dichlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-9-3-6-12(14)11(7-9)8-1-4-10(15)5-2-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTORSXCJJIWNIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022351 | |
| Record name | 2,5-Dichloro-4'-biphenylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4'-biphenylol | |
CAS RN |
53905-28-5 | |
| Record name | 2′,5′-Dichloro-4-biphenylol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53905-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-4'-biphenylol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053905285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dichloro-4'-biphenylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DICHLORO-4'-BIPHENYLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57V0Q05TMH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-ethyl-N'-[[(1S,2S)-2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine](/img/structure/B1213316.png)

![N'-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyethylamino)-2-oxoethyl]-N-(2-pyridinyl)butanediamide](/img/structure/B1213320.png)
![2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methylanilino)-N-(2-furanylmethyl)-2-(3-pyridinyl)acetamide](/img/structure/B1213321.png)
![3-[(2-chlorophenyl)methyl]-N-phenyl-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1213322.png)







